

An In-Depth Technical Guide to 3-Ethenyloxetan-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Vinyloxetan-3-ol

Cat. No.: B1442388

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its unique conformational properties, ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups, and its role in improving aqueous solubility and lipophilicity have made it a highly sought-after functional group in drug discovery. This guide focuses on a specific, versatile building block: 3-ethenyloxetan-3-ol. The presence of both a reactive vinyl group and a tertiary alcohol on the strained oxetane core provides a rich platform for complex molecular synthesis, making it a molecule of significant interest for creating novel chemical entities with potential therapeutic applications.

Section 1: Chemical Identity and Properties Nomenclature and Identification

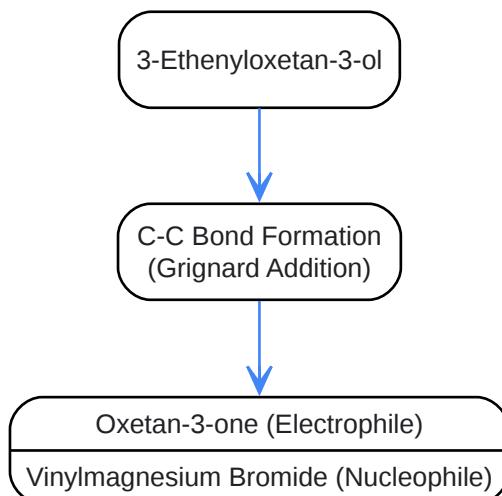
- IUPAC Name: 3-ethenyloxetan-3-ol
- Common Name: **3-Vinyloxetan-3-ol**
- CAS Number: 1207175-07-2[1][2]

- Molecular Formula: C₅H₈O₂
- Molecular Weight: 100.12 g/mol
- Canonical SMILES: C=CC1(COC1)O
- InChI Key: IRTNICKAXISCBY-UHFFFAOYSA-N[3]

Physicochemical Properties

Experimental data for 3-ethenyloxetan-3-ol is not widely available in peer-reviewed literature. The following table includes predicted data and experimental values for the closely related parent compound, oxetan-3-ol, for reference.

Property	Value (3-Ethenyloxetan-3-ol)	Value (Oxetan-3-ol)	Source
Appearance	White powder (predicted)	Colorless to light yellow clear liquid	[1] / [4]
Boiling Point	Not available	153 °C @ 760 mmHg	[4]
Melting Point	Not available	14 °C	[5]
Density	Not available	1.167 g/mL at 25 °C	[4]
Flash Point	Not available	77 °C	[4]
XlogP (predicted)	-0.3	-0.8	[3] / [6]
Solubility	Not available	Slightly soluble in methanol, high solubility in chloroform.	[7]


Note: Professionals should independently verify properties for specific applications.

Section 2: Synthesis of 3-Ethenyloxetan-3-ol

The primary and most direct route to 3-ethenyloxetan-3-ol is the nucleophilic addition of a vinyl organometallic reagent to a suitable precursor, oxetan-3-one. The Grignard reaction is a classic and reliable method for this transformation.

Retrosynthetic Analysis

The logical disconnection for 3-ethenyloxetan-3-ol points to oxetan-3-one as the electrophilic carbonyl source and a vinyl nucleophile, such as vinylmagnesium bromide.

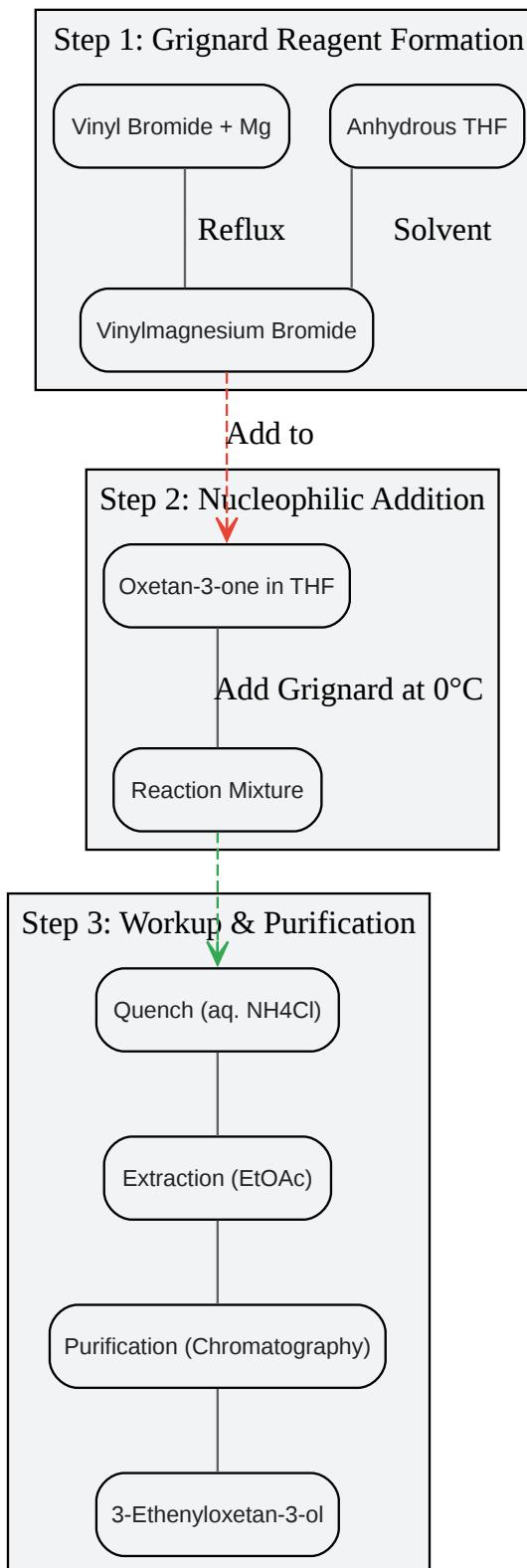
[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for 3-ethenyloxetan-3-ol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a well-established method for carbon-carbon bond formation and is highly applicable for this synthesis.^{[5][7][8][9]} The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of oxetan-3-one. Tetrahydrofuran (THF) is the preferred solvent as it stabilizes the Grignard reagent.

Step 1: Preparation of Vinylmagnesium Bromide^[10]


- Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

- To the flask, add magnesium turnings (1.2 equivalents).
- In the dropping funnel, place a solution of vinyl bromide (1.0 equivalent) in anhydrous THF.
- Add a small portion of the vinyl bromide solution to the magnesium turnings. Initiation of the reaction is indicated by bubble formation and a gentle reflux. If the reaction does not start, a crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.
- Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting dark grey or brown solution is ready for the next step.

Step 2: Reaction with Oxetan-3-one

- In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF.
- Cool the oxetan-3-one solution to 0 °C using an ice bath.
- Slowly add the freshly prepared vinylmagnesium bromide solution from Step 1 to the oxetan-3-one solution via a cannula or dropping funnel. The addition should be performed dropwise to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of oxetan-3-one.
- Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield pure 3-ethenyloxetan-3-ol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 3-ethenyloxetan-3-ol.

Section 3: Chemical Reactivity and Applications

The dual functionality of 3-ethenyloxetan-3-ol—a strained ring with a tertiary alcohol and an adjacent vinyl group—opens a vast landscape of synthetic possibilities.

Reactivity of the Oxetane Ring

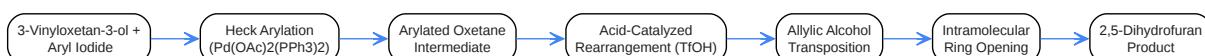
The oxetane ring is susceptible to ring-opening reactions under acidic conditions, a property that can be harnessed for further synthetic transformations. The tertiary alcohol at the C3 position can act as a leaving group upon protonation, leading to a stabilized tertiary carbocation that can be trapped by nucleophiles.

Reactivity of the Vinyl Group

The vinyl group is a versatile handle for a multitude of chemical reactions:

- **Electrophilic Addition:** The double bond can react with various electrophiles.
- **Cycloaddition Reactions:** The vinyl group can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions, providing access to complex heterocyclic and carbocyclic systems.[11][12][13][14]
- **Palladium-Catalyzed Reactions:** As demonstrated in the literature, **3-vinyloxetan-3-ols** can undergo sophisticated palladium-catalyzed reactions.

Featured Application: Arylative Ring Expansion


A notable application of **3-vinyloxetan-3-ols** is their use in a dual palladium and acid-catalyzed arylative skeletal rearrangement to produce highly substituted 2,5-dihydrofurans.[1][15]

Mechanism Overview:

- **Heck Arylation:** A palladium catalyst facilitates the addition of an aryl group (from an aryl iodide) to the vinyl moiety.

- Acid-Catalyzed Rearrangement: A Brønsted acid then catalyzes the transposition of the allylic alcohol.
- Ring Opening: The internal hydroxyl group attacks and opens the strained oxetane ring, leading to the formation of the dihydrofuran product.

This reaction is a powerful method for rapidly building molecular complexity from a relatively simple starting material.

[Click to download full resolution via product page](#)

Caption: Key stages of the arylation ring expansion of **3-vinyloxetan-3-ol**.

Section 4: Spectroscopic Characterization

No published experimental spectra for 3-ethenyloxetan-3-ol were found. The data below for a structurally similar compound, 3-ethynylloxetan-3-ol, is provided for comparative purposes. Researchers must obtain and interpret their own analytical data for verification.

Reference Data: 3-Ethynylloxetan-3-ol (CAS 1352492-38-6)[16][17]

Nucleus	Chemical Shift (δ) ppm
^1H NMR	Data available from commercial suppliers.[16]
^{13}C NMR	Data available from commercial suppliers.

Note: The electronic environment of a vinyl group (sp^2 carbons) differs significantly from an ethynyl group (sp carbons). Therefore, the chemical shifts for 3-ethenyloxetan-3-ol are expected to be different. Typical vinyl proton signals appear between 4.5-6.5 ppm, while the sp^2 carbons would appear in the 110-140 ppm range in ^{13}C NMR.

Section 5: Safety and Handling

Specific safety data for 3-ethenyloxetan-3-ol is not available. The following information is based on the parent compound, oxetan-3-ol, and general laboratory safety principles. A full risk assessment should be conducted before handling.

- Hazard Classification (based on Oxetan-3-ol):
 - Harmful if swallowed.[4]
 - Causes skin irritation.[4]
 - Causes serious eye damage.[4]
 - May cause respiratory irritation.[4]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
 - Personal Protective Equipment (PPE):
 - Wear protective gloves (e.g., nitrile).
 - Wear chemical safety goggles and a face shield.
 - Wear a lab coat.
 - Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep away from heat, sparks, and open flames.[4]
- First Aid:
 - If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[\[4\]](#)
- Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed. Store locked up.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. infoscience.epfl.ch [infoscience.epfl.ch]
- 2. 3-ethenyloxetan-3-ol | 1207175-07-2 [amp.chemicalbook.com]
- 3. PubChemLite - 3-ethenyloxetan-3-ol (C5H8O2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
- 5. 格氏試劑 [sigmaaldrich.com]
- 6. 3-Methyloxetan-3-ol | C4H8O2 | CID 22918788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Grignard Reagents [chemed.chem.purdue.edu]
- 8. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 3-Ethyloxylostan-3-ol(1352492-38-6) 1H NMR spectrum [chemicalbook.com]

- 17. 3-Ethynyl-3-oxetanol | C5H6O2 | CID 56777520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Ethenyloxetan-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442388#3-vinyloxetan-3-ol-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com